Bazinaprin

Übersicht

Beschreibung

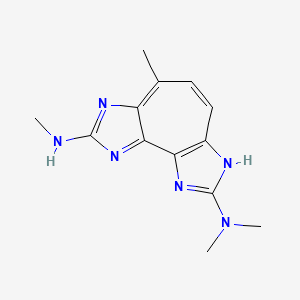

Bazinaprin: ist ein experimenteller Arzneimittelkandidat, der für seine Rolle als Monoaminoxidase-Hemmer bekannt ist. Es wird hauptsächlich für seine potenzielle Verwendung bei der Behandlung von Depressionen untersucht. This compound hemmt selektiv die Monoaminoxidase vom Typ A, während es die Monoaminoxidase vom Typ B nur schwach hemmt .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung für die Untersuchung der Hemmung von Monoaminoxidase verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und potenzielle neuroprotektive Eigenschaften.

Industrie: Obwohl Bazinaprin nicht in großem Umfang in industriellen Anwendungen eingesetzt wird, sind seine Synthese und Eigenschaften für die pharmazeutische Forschung und Entwicklung von Interesse.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Monoaminoxidase vom Typ A hemmt. Dieses Enzym ist für den Abbau von Monoaminen wie Serotonin, Noradrenalin und Dopamin verantwortlich. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was zur Linderung von Depressionssymptomen beitragen kann .

Wirkmechanismus

Target of Action

Bazinaprine, also known as SR-95,191, is an experimental drug candidate that primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that plays a crucial role in the breakdown of monoamines, particularly neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, Bazinaprine can increase the levels of these neurotransmitters, which is believed to be beneficial for the treatment of depression .

Mode of Action

Bazinaprine acts as a Monoamine Oxidase Inhibitor (MAOI) . It strongly inhibits MAO-A but only weakly inhibits Monoamine Oxidase B (MAO-B) .

Biochemical Pathways

The primary biochemical pathway affected by Bazinaprine is the monoamine neurotransmitter pathway . By inhibiting MAO-A, Bazinaprine prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain . This can enhance neurotransmission and potentially alleviate symptoms of depression .

Pharmacokinetics

As an orally active inhibitor of mao-a , it can be inferred that Bazinaprine is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties, along with factors such as dosage and frequency of administration, would impact the bioavailability of the drug.

Result of Action

The primary molecular effect of Bazinaprine is the inhibition of MAO-A, leading to increased levels of monoamine neurotransmitters . On a cellular level, this can enhance neurotransmission, potentially leading to improved mood and reduced symptoms of depression .

Biochemische Analyse

Biochemical Properties

Bazinaprine plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase type A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Bazinaprine increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The interaction between Bazinaprine and MAO-A is selective and reversible in vivo, but not in vitro . This selectivity is crucial as it minimizes the interaction with other neurotransmitter or drug receptor sites, reducing potential side effects .

Cellular Effects

Bazinaprine influences various cellular processes, particularly in neurons. By inhibiting MAO-A, Bazinaprine increases the availability of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . This elevation in neurotransmitter levels can enhance cell signaling pathways, leading to improved synaptic transmission and neuronal communication. Additionally, Bazinaprine may affect gene expression related to neurotransmitter synthesis and degradation, further contributing to its antidepressant effects .

Molecular Mechanism

The molecular mechanism of Bazinaprine involves its binding to the active site of MAO-A, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of monoamines, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . The reversible nature of this inhibition in vivo allows for a controlled increase in neurotransmitter levels without causing excessive accumulation . Bazinaprine’s selectivity for MAO-A over MAO-B is attributed to its specific binding interactions, which are not fully replicated in vitro .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bazinaprine have been observed to change over time. The drug’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that Bazinaprine’s inhibitory effects on MAO-A are reversible in vivo, allowing for a dynamic regulation of neurotransmitter levels . The drug’s effects are not reversible in vitro, indicating potential differences in its behavior under different experimental conditions .

Dosage Effects in Animal Models

The effects of Bazinaprine vary with different dosages in animal models. At lower doses, Bazinaprine effectively inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine . At higher doses, the drug may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antidepressant effects without causing significant side effects .

Metabolic Pathways

Bazinaprine is involved in metabolic pathways related to the breakdown and synthesis of monoamines . By inhibiting MAO-A, Bazinaprine affects the metabolic flux of serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain . The drug’s interaction with MAO-A is a key aspect of its metabolic pathway, as it directly influences the levels of these neurotransmitters .

Transport and Distribution

Bazinaprine is transported and distributed within cells and tissues through various mechanisms . The drug’s physicochemical properties, such as its molecular size and lipophilicity, influence its ability to cross cell membranes and reach its target sites . Bazinaprine’s distribution is generally uneven, with higher concentrations observed in richly vascularized areas . The drug’s interaction with transport proteins and binding proteins also plays a role in its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Bazinaprine is primarily within the mitochondria, where MAO-A is predominantly found . This localization is crucial for the drug’s activity, as it allows Bazinaprine to effectively inhibit MAO-A and increase the levels of monoamines . The drug’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy .

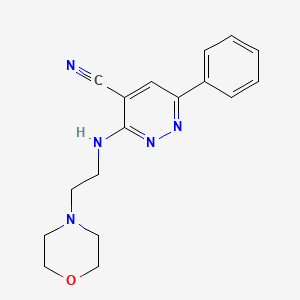

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bazinaprin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 3-Chlor-4-cyano-6-phenylpyridazin mit (4-Morpholino)ethylamin in Gegenwart von siedendem n-Butanol .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, umfasst die Synthese typischerweise Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, Reagenzien und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bazinaprin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen mit this compound sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen sind häufiger, insbesondere unter Beteiligung der Amino- und Cyanogruppen in der Verbindung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen Derivate mit modifizierten funktionellen Gruppen ergeben.

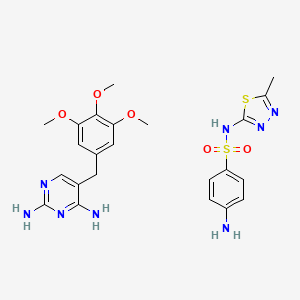

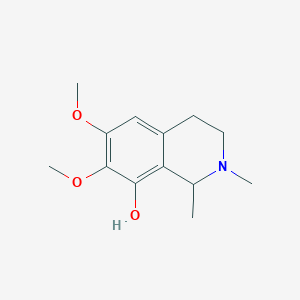

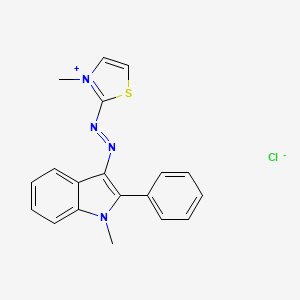

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Minaprin: Ein weiterer Monoaminoxidase-Hemmer mit ähnlichen Eigenschaften.

Phenelzin: Ein nicht-selektiver Monoaminoxidase-Hemmer, der zur Behandlung von Depressionen eingesetzt wird.

Tranylcypromin: Ein weiterer nicht-selektiver Monoaminoxidase-Hemmer mit antidepressiven Eigenschaften.

Einzigartigkeit von Bazinaprin: this compound ist einzigartig durch seine selektive Hemmung der Monoaminoxidase vom Typ A, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit nicht-selektiven Inhibitoren reduziert wird. Zusätzlich macht seine reversible Hemmung in vivo es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Eigenschaften

IUPAC Name |

3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNDIPHOJLIHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240219 | |

| Record name | Bazinaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94011-82-2 | |

| Record name | Bazinaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazinaprine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bazinaprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAZINAPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

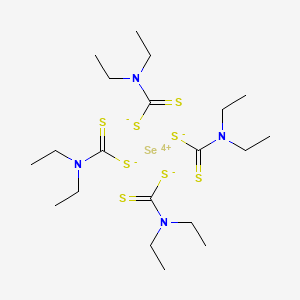

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)

![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)